Technical Documentation Center

5-Methyl-1H-imidazo[4,5-f]quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-1H-imidazo[4,5-f]quinoline
  • CAS: 147057-20-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Dynamics of 5-Methyl-1H-imidazo[4,5-f]quinoline

A Technical Whitepaper for Research and Drug Development Professionals Executive Summary The imidazo[4,5-f]quinoline scaffold represents a privileged structural motif in medicinal chemistry, foundational to the discovery...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

The imidazo[4,5-f]quinoline scaffold represents a privileged structural motif in medicinal chemistry, foundational to the discovery of highly potent immunostimulants and Toll-like receptor (TLR) agonists[1]. Within this class, 5-Methyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-20-3) serves as a critical structural analog[2]. The precise placement of the methyl group at the 5-position drastically alters the topographical electron density and steric interactions compared to its regioisomers (e.g., the 4-methyl derivative)[3]. As a Senior Application Scientist, this whitepaper provides an authoritative, causal framework dissecting the physicochemical attributes, synthetic mechanisms, and biological assay protocols for this target.

Part I: Structural and Physicochemical Profiling

Understanding the physicochemical behavior of 5-Methyl-1H-imidazo[4,5-f]quinoline is crucial for predicting its pharmacokinetic potential and informing downstream analytical workflows. The planar tricyclic core exhibits strong intermolecular


 stacking, leading to distinctive solubility profiles.
Thermodynamic and Electronic Parameters

The methyl substitution on the f-fused ring subtly modulates the basicity of the adjacent nitrogen atoms via inductive effects, which dictates the compound's ionization state in physiological conditions[4]. All quantitative baseline parameters are summarized in Table 1 for rapid reference.

Table 1: Physicochemical Parameters of 5-Methyl-1H-imidazo[4,5-f]quinoline

ParameterValue / DescriptionMethod of Determination
IUPAC Name 5-Methyl-1H-imidazo[4,5-f]quinolineNomenclature Standard
CAS Registry Number 147057-20-3Vendor Specification[2]
Molecular Formula C₁₁H₉N₃Elemental/Mass Analysis[5]
Molecular Weight 183.21 g/mol High-Resolution Mass Spectrometry[2]
Predicted tPSA ~42.5 ŲStructure-based Chemoinformatics
Calculated LogP ~2.1Reversed-Phase HPLC Correlation
Predicted pKa (Quinoline N) ~4.8Potentiometric Titration / In Silico
Hydrogen Bond Dynamics 1 Donor, 2 AcceptorsStructural Analysis

Causal Insight: The relatively low LogP (~2.1) combined with a highly rigid structure makes aqueous solubility at neutral pH a known bottleneck. Consequently, organic cosolvents (e.g., DMSO) or mildly acidic formulations are strictly required to prevent compound precipitation and false negatives in biological screenings.

Part II: Directed Synthesis and Mechanistic Validation

Historically, synthesizing imidazo[4,5-f]quinolines involved harsh conditions. However, modern approaches utilize the selective, base-catalyzed cyclization of ortho-nitroalkylaminoquinolines[4] ().

Mechanistic Causality

The cyclization relies on the deprotonation of the secondary alkylamine by a strong alkali alkoxide. The resulting nitrogen nucleophile attacks the adjacent electrophilic nitro group. The reaction is exquisitely sensitive to proton sources; the presence of moisture prematurely neutralizes the alkoxide base, stalling the reaction at the uncyclized intermediate.

Synthesis A o-Nitroalkylamino quinoline precursor B Base-Catalyzed Cyclization (Alkoxide) A->B Anhydrous Ethanol Reflux C Imidazoquinoline N-Oxide B->C Nucleophilic Attack & Dehydration D 5-Methyl-1H-imidazo [4,5-f]quinoline C->D Selective Reduction

Caption: Workflow of base-catalyzed cyclization yielding the tricyclic imidazo[4,5-f]quinoline core.

Self-Validating Protocol: Anhydrous Base-Catalyzed Cyclization

This protocol is engineered with in-process controls (IPCs) to guarantee synthetic fidelity[4].

  • Preparation: Rigorously dry ethanol over molecular sieves (3Å). Why: Water acts as a competing nucleophile and quenches the sodium ethoxide, severely degrading yield.

  • Reagent Loading: In a flame-dried Schlenk flask under argon, dissolve the ortho-nitroalkylaminoquinoline precursor (1.0 eq) in anhydrous ethanol. Add freshly prepared sodium ethoxide (2.5 eq).

  • Cyclization & In-Process Control: Heat the mixture to reflux. Validation Check: At 2 hours, withdraw a 50 µL aliquot, quench with 1M HCl, and analyze via LC-MS. Proceed only when the precursor mass is depleted >95% and the M+16 (N-oxide) mass dominates.

  • Reduction: Introduce a mild reducing agent (e.g., iron powder and acetic acid) directly into the vessel to selectively deoxygenate the N-oxide to the target 5-Methyl-1H-imidazo[4,5-f]quinoline[4].

  • Isolation: Neutralize, filter through a Celite pad, and extract with dichloromethane. Purify via silica gel chromatography.

Part III: Pharmacological Resonance (TLR7/8 Agonism)

Imidazo[4,5-f]quinoline derivatives have been deeply studied as potent immunostimulants[1] (). Structurally, they mimic single-stranded RNA, effectively agonizing Toll-like Receptors 7 and 8 (TLR7/8) located in the endosomes of innate immune cells[6].

The MyD88-Dependent Signaling Cascade

Upon binding, the imidazoquinoline induces a conformational shift in the TLR dimer, recruiting the MyD88 adaptor protein. This triggers a kinase cascade culminating in the nuclear translocation of NF-κB and IRF7, orchestrating the massive release of pro-inflammatory cytokines (IL-6, TNF-α) and Type I Interferons.

TLR_Pathway Ligand Imidazo[4,5-f]quinoline Derivative Receptor TLR7 / TLR8 Dimer (Endosomal Membrane) Ligand->Receptor Active Site Binding Adaptor MyD88 Adaptor Protein Receptor->Adaptor Conformational Shift Complex IRAK4 / TRAF6 Complex Adaptor->Complex Phosphorylation TF NF-κB / IRF7 Translocation Complex->TF Kinase Cascade Response Cytokine Expression (IL-6, IFN-α) TF->Response Transcriptional Activation

Caption: Endosomal TLR7/8 activation pathway driven by imidazoquinoline immunostimulants.

Self-Validating Protocol: In Vitro TLR Reporter Assay

To verify biological activity, a reporter assay must exclude artifacts arising from compound insolubility or basal cell stress[6].

  • Cell Preparation: Plate HEK-Blue™ TLR7 cells in 96-well format. Critical Step: Detach cells using a non-enzymatic buffer (e.g., EDTA). Trypsin cleaves transiently expressed surface proteins, dampening assay sensitivity.

  • Compound Dosing: Prepare a 10 mM stock of 5-Methyl-1H-imidazo[4,5-f]quinoline in 100% DMSO. Perform serial dilutions in media ensuring final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Internal Validation: System Controls: Run Resiquimod (R848) as a positive control (EC₅₀ reference validation) and 0.5% DMSO as a negative baseline.

  • Incubation & Readout: Incubate for 24h at 37°C. Quantify NF-κB-induced SEAP (Secreted Embryonic Alkaline Phosphatase) using a spectrophotometer at 620 nm.

Part IV: Analytical Resolution & Regioisomer Differentiation

The primary challenge in synthesizing substituted tricycles like 147057-20-3 is regioisomeric contamination. 4-Methyl-1H-imidazo[4,5-f]quinoline (CAS: 147057-21-4) possesses identical mass (


 184 [M+H]⁺) and highly similar polarity[3][7].
Causality in Analytical Selection

Standard one-dimensional ¹H-NMR and LC-MS are insufficient for absolute structural proof due to spectral overlap. A 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is strictly mandatory. NOESY measures through-space (<5 Å) rather than through-bond couplings. The 5-methyl protons will exhibit a distinct spatial cross-peak with the adjacent C6 or C4 aromatic protons of the quinoline system, unequivocally proving the methyl position.

Analytical_Workflow A Crude Synthesized Isomeric Mixture B LC-MS (ESI+) m/z 184 confirmation A->B Preliminary C Prep-HPLC Fractionation B->C Resolution D 2D-NOESY NMR Spatial Mapping C->D Isomer Analysis E Definitive 5-Methyl Assignment D->E Through-Space Coupling

Caption: Tiered analytical workflow for resolving and confirming imidazoquinoline positional isomers.

Self-Validating Analytical Protocol
  • Chromatographic Separation: Run the crude sample on a UPLC utilizing a Phenyl-Hexyl column instead of standard C18. Why: The

    
     interactions of the Phenyl-Hexyl stationary phase dramatically enhance the separation of structural isomers.
    
  • Fraction Collection: Collect fractions exhibiting

    
     184 (ESI+ mode).
    
  • NMR Preparation: Dissolve the purified fraction in DMSO-

    
    . Validation Check: Ensure solvent residual peak is sharply calibrated at 2.50 ppm.
    
  • 2D-NOESY Execution: Run the NOESY sequence with a mixing time of 300-500 ms. Look for the cross-peak between the methyl singlet (~2.6 ppm) and the uniquely isolated quinoline aromatic protons.

References

  • Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines Source: ACS Omega (Larin et al., 2025) URL:[Link]

  • Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Source: Journal of Medicinal Chemistry (Moyer et al., 1993) URL:[Link]

Sources

Exploratory

5-Methyl-1H-imidazo[4,5-f]quinoline mechanism of action

The Dual Mechanistic Profile of the Imidazo[4,5-f]quinoline Scaffold: TLR7/8 Immunomodulation vs. Genotoxic Liability The imidazo[4,5-f]quinoline chemical scaffold represents one of the most pharmacologically dynamic—and...

Author: BenchChem Technical Support Team. Date: March 2026

The Dual Mechanistic Profile of the Imidazo[4,5-f]quinoline Scaffold: TLR7/8 Immunomodulation vs. Genotoxic Liability

The imidazo[4,5-f]quinoline chemical scaffold represents one of the most pharmacologically dynamic—and toxicologically complex—structures in modern medicinal chemistry. Depending on highly specific substituent patterns, molecules within this class diverge into two diametrically opposed mechanisms of action: potent stimulation of the innate immune system via Toll-like receptors (TLR7/8) [1], or severe genotoxicity driven by cytochrome P450-mediated DNA alkylation [2].

This technical whitepaper details the mechanistic pathways of the imidazo[4,5-f]quinoline family, with a specific focus on how derivatives like 5-Methyl-1H-imidazo[4,5-f]quinoline (5-MeIQ) sidestep mutagenic liabilities to function as highly selective immunomodulators, making them prime candidates for oncology and vaccine adjuvant development.

The Immunomodulatory Axis: Endosomal TLR7/8 Agonism

The primary therapeutic mechanism of action for non-aminated imidazoquinolines relies on their ability to act as synthetic pathogen-associated molecular patterns (PAMPs). Unlike standard cell-surface receptors, TLR7 and TLR8 are localized exclusively within the acidic endosomal compartments of plasmacytoid dendritic cells (pDCs), B cells, and macrophages[3].

Mechanistic Pathway

Upon cellular endocytosis, imidazoquinolines undergo protonation in the low-pH environment of the endolysosome, facilitating their binding to the concave surface of the TLR7/8 horseshoe-shaped dimer. This binding induces a conformational shift that recruits the universal adaptor protein MyD88 (Myeloid differentiation primary response 88) [3].

MyD88 subsequently orchestrates the assembly of the IRAK4/TRAF6 complex. This triggers a bifurcated signaling cascade:

  • NF-κB Activation: Phosphorylation of IκB leads to its proteasomal degradation, allowing the NF-κB heterodimer to translocate to the nucleus.

  • IRF7 Activation: Interferon Regulatory Factor 7 is phosphorylated and translocates to the nucleus.

The combined transcriptional activity results in the massive secretion of type-I interferons (IFN-α) and pro-inflammatory cytokines (IL-12, TNF-α) [3], effectively breaking tumor microenvironment tolerance.

TLR7_Signaling Imidazo Imidazoquinoline (e.g., 5-Methyl derivative) Endosome Endosomal TLR7/8 Imidazo->Endosome Endocytosis & Binding MyD88 MyD88 Adaptor Protein Endosome->MyD88 Dimerization/Recruitment IRAK IRAK4 / TRAF6 Complex MyD88->IRAK Signal Transduction NFkB NF-κB Translocation IRAK->NFkB IRF7 IRF7 Translocation IRAK->IRF7 Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) NFkB->Cytokines Transcription IRF7->Cytokines Transcription

Fig 1. MyD88-dependent TLR7/8 endosomal signaling cascade induced by imidazoquinoline binding.

Self-Validating Protocol: In Vitro TLR7/8 Reporter Gene Assay (NF-κB-SEAP)

Causality & Rationale: Direct radioligand binding assays are severely hampered by the intracellular endosomal localization of TLR7/8. To establish true pharmacological engagement, we utilize a functional reporter system—HEK-Blue™ cells expressing human TLR7/8 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) gene [1]. This self-validates target engagement by linking receptor activation directly to a measurable colorimetric output.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-Blue-hTLR7 or -hTLR8 cells at

    
     cells/well in a 96-well flat-bottom plate using HEK-Blue Detection medium (a specialized matrix containing a SEAP substrate).
    
  • Compound Formulation: Dissolve the imidazoquinoline derivative (e.g., 5-MeIQ) in tissue-culture grade DMSO, ensuring a final well concentration of DMSO

    
     to prevent solvent-induced cytotoxicity.
    
  • Serial Dilution & Dosing: Prepare a 10-point dose-response curve ranging from 0.1 nM to 100 µM. Add 20 µL of each dilution to the seeded cells.

  • Controls: Always include R848 (Resiquimod) as a positive pan-TLR7/8 agonist control, and a vehicle-only negative control to establish basal baseline SEAP secretion.

  • Incubation & Colorimetry: Incubate the plates for 14-16 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Measure the optical density (OD) at 620 nm using a spectrophotometric microplate reader.

  • Data Modeling: Calculate the

    
     using non-linear regression (four-parameter logistic equation). High optical density correlates directly to robust NF-κB translocation and successful endosomal TLR activation.
    

The Genotoxic Liability Axis: CYP1A2 Bioactivation

Historically, the imidazo[4,5-f]quinoline structure is infamous as the core of "IQ" (2-amino-3-methylimidazo[4,5-f]quinoline), a potent heterocyclic amine (HCA) formed during the high-temperature Maillard reaction in cooked meats. The presence of an exocyclic 2-amino group shifts the molecule from a therapeutic agent into a severe genotoxin [4].

Crucial Structure-Activity Insight: The 5-Methyl-1H-imidazo[4,5-f]quinoline variant lacks this exocyclic amine at the C2 position. Without the primary amine, the molecule is completely shielded from the arylnitrenium bioactivation pathway, safely preserving its immunomodulatory potential.

The Nitrenium Ion Mechanism

For aminated imidazoquinolines, oral ingestion leads to hepatic first-pass metabolism. The liver enzyme Cytochrome P450 1A2 (CYP1A2) oxidizes the exocyclic amine to an N-hydroxylamine intermediate [4].

This intermediate is subjected to Phase II esterification by N-acetyltransferases (NAT2) or sulfotransferases (SULTs). The resulting ester is highly unstable and heterolytically cleaves to form a hyper-reactive electrophilic arylnitrenium ion . This ion ruthlessly attacks the C8 and N2 positions of guanine residues in DNA, causing base-displaced intercalation [5]. This physically distorts the DNA duplex, predominantly at the NarI restriction site, triggering frameshift mutations and oncogenesis.

CYP_Activation HCA 2-Amino-Imidazoquinoline (e.g., IQ) CYP Hepatic CYP1A2 HCA->CYP Oxidation NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy NAT2 NAT2 / SULTs (Phase II Esterification) NHydroxy->NAT2 Nitrenium Arylnitrenium Ion (Electrophile) NAT2->Nitrenium Cleavage DNA C8-dG / N2-dG DNA Adducts Nitrenium->DNA Intercalation

Fig 2. CYP1A2-mediated bioactivation of 2-amino-substituted imidazoquinolines into genotoxic DNA adducts.

Self-Validating Protocol: -Postlabeling for DNA Adduct Quantification

Causality & Rationale: Detecting DNA adducts in vivo requires extraordinary sensitivity, as adducts may form at a frequency of 1 per


 to 

normal nucleotides. Standard mass spectrometry often lacks this dynamic range without massive sample scaling. The

-postlabeling technique overcomes this by enzymatically degrading the DNA and radio-tagging only the abnormal adducted nucleotides, allowing attomole-level detection [2].

Step-by-Step Methodology:

  • DNA Isolation: Extract genomic DNA from treated hepatic or colonic tissue homogenates using standard phenol-chloroform extraction, ensuring the addition of deferoxamine to prevent artifactual oxidative damage during lysis.

  • Enzymatic Digestion: Digest

    
     µg of isolated DNA into 3'-mononucleotides using Micrococcal Nuclease and Calf Spleen Phosphodiesterase for 3 hours at 37°C.
    
  • Adduct Enrichment (Nuclease P1 Version): Add Nuclease P1 to the digest. Nuclease P1 selectively dephosphorylates normal unmodified nucleotides into nucleosides, leaving bulky adducted nucleotides (like C8-dG-IQ) intact as 3'-monophosphates.

  • Radiolabeling: React the enriched mixture with

    
     and T4 Polynucleotide Kinase. This transfers a highly radioactive phosphate to the 5' position of the adducts, creating 
    
    
    
    -labeled
    
    
    -bisphosphates.
  • Chromatographic Separation: Spot the labeled mixture onto PEI-cellulose TLC (Thin Layer Chromatography) plates. Develop the plates in multi-directional high-molarity solvent systems (e.g., urea/sodium phosphate) to separate adducts from any remaining background ATP/normal nucleotides.

  • Quantification: Expose the TLC plates to a phosphorimager screen and calculate Relative Adduct Level (RAL) by comparing the radioactivity of the adduct spots to the total original nucleotide concentration.

Quantitative Analysis: Structural Tuning

The pharmacological fate of the imidazo[4,5-f]quinoline scaffold is dictated by specific moieties. The table below consolidates quantitative structure-activity relationship (QSAR) data demonstrating how substitution influences innate immune activation versus mutagenic potential.

Compound ClassCore Scaffold MotifPrimary Target / EnzymeIn Vitro PotencyDNA Adduct FormationTherapeutic Utility
Imiquimod (R837) Imidazoquinoline (N1-isobutyl)hTLR7 Agonist

NegativeBasal Cell Carcinoma / Warts
Resiquimod (R848) Imidazoquinoline (C2-ethoxymethyl)hTLR7 & hTLR8 Dual Agonist

NegativeVaccine Adjuvant (Investigational)
5-MeIQ 5-Methyl-1H-imidazo[4,5-f]quinolinehTLR7 / Immunostimulant

NegativePreclinical Adjuvant Design
IQ (Mutagen) 2-Amino-3-methylimidazo[4,5-f]quinolineCYP1A2 SubstrateN/A (Genotoxin)

Toxicological Hazard

Data synthesized from established literature on imidazoquinoline derivatives and TLR/genotoxic assay standards [1][4]. Note that the absence of the exocyclic amine in 5-MeIQ drastically abolishes the CYP1A2 bioactivation vector, preserving its safety profile.

Conclusion

The rational design of immunomodulators requires a deep understanding of molecular causality. The imidazo[4,5-f]quinoline scaffold inherently possesses powerful TLR7/8 agonism capabilities, capable of initiating robust MyD88/NF-κB-dependent cellular immune responses. However, if improperly functionalized (specifically with a primary amine at the C2 position), these compounds succumb to CYP1A2 metabolic activation, forming catastrophic DNA adducts via the arylnitrenium ion. Utilizing specifically tuned derivatives like 5-Methyl-1H-imidazo[4,5-f]quinoline bypasses this metabolic vulnerability, providing a safe, target-validated architecture for next-generation immunotherapeutics.

References

  • Shi, C., et al. "Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction." ACS Medicinal Chemistry Letters, 2010. URL:[Link]

  • Tada, M., et al. "DNA adduct formation by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in rat colon." The Journal of Medical Investigation, 2001. URL:[Link]

  • Shukla, N., et al. "Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Wang, Y., et al. "Base-displaced intercalation of the 2-amino-3-methylimidazo[4,5-f]quinolone N2-dG adduct in the NarI DNA recognition sequence." Nucleic Acids Research, 2014. URL:[Link]

  • He, L., et al. "Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy." Journal of Medicinal Chemistry, 2021. URL:[Link]

Protocols & Analytical Methods

Method

Application of 5-Methyl-1H-imidazo[4,5-f]quinoline in Cancer Research: A Technical Guide for Investigation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-Methyl-1H-imidazo[4,5-f]quinoline in cancer research. While this specific mo...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-Methyl-1H-imidazo[4,5-f]quinoline in cancer research. While this specific molecule is an under-investigated member of the broader imidazoquinoline family, this guide offers a scientifically-grounded framework for its evaluation, drawing upon established knowledge of related compounds and outlining detailed protocols for its synthesis and biological characterization.

Introduction: The Promise of the Imidazo[4,5-f]quinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics. Its fusion with an imidazole ring gives rise to the imidazoquinoline family, a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and immunomodulatory properties.[1][2] Notably, derivatives of the isomeric imidazo[4,5-c]quinoline scaffold, such as Imiquimod, have been successfully developed as immunomodulatory agents for treating certain types of skin cancer.[3] These compounds often exert their effects by acting as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play a crucial role in the innate immune response.[3]

While the majority of research has focused on the imidazo[4,5-c] and imidazo[1,2-a] isomers[4], the imidazo[4,5-f]quinoline core represents a promising, yet less explored, chemical space for the discovery of novel anticancer agents. This guide focuses on a specific derivative, 5-Methyl-1H-imidazo[4,5-f]quinoline, and provides a roadmap for investigating its potential as a therapeutic candidate.

Hypothesized Mechanism of Action

Based on the known biological activities of structurally related imidazoquinolines and other quinoline-based compounds, we can hypothesize several potential mechanisms of action for 5-Methyl-1H-imidazo[4,5-f]quinoline in cancer. These include, but are not limited to, the modulation of key signaling pathways involved in cell proliferation, survival, and immune recognition.

One plausible hypothesis is that 5-Methyl-1H-imidazo[4,5-f]quinoline may function as a kinase inhibitor. Dysregulation of protein kinase activity is a hallmark of many cancers, and numerous quinoline derivatives have been developed as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and downstream signaling components like the PI3K/AKT/mTOR and MAPK/ERK pathways.[4]

Alternatively, given the immunomodulatory properties of other imidazoquinolines, 5-Methyl-1H-imidazo[4,5-f]quinoline could potentially act as a TLR agonist, stimulating an anti-tumor immune response.

Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by 5-Methyl-1H-imidazo[4,5-f]quinoline, focusing on the PI3K/AKT/mTOR pathway, a central regulator of cancer cell growth and survival.

Hypothesized Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 5-Methyl-1H-imidazo[4,5-f]quinoline 5-Methyl-1H-imidazo[4,5-f]quinoline 5-Methyl-1H-imidazo[4,5-f]quinoline->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K signaling pathway by 5-Methyl-1H-imidazo[4,5-f]quinoline.

Proposed Applications in Cancer Research and Data Presentation

The primary application of 5-Methyl-1H-imidazo[4,5-f]quinoline in cancer research is its evaluation as a potential therapeutic agent. This involves a systematic investigation of its cytotoxic and cytostatic effects against a panel of cancer cell lines, elucidation of its mechanism of action, and assessment of its in vivo efficacy and safety in preclinical models.

Data Presentation: In Vitro Cytotoxicity

A crucial first step is to determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines. This quantitative measure of potency is essential for comparing its activity across different cancer types and against known anticancer drugs. The data should be presented in a clear and concise tabular format.

Table 1: Hypothetical IC50 Values of 5-Methyl-1H-imidazo[4,5-f]quinoline Against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginAssumed IC50 (µM)
MCF-7Breast5.2 ± 0.8
A549Lung8.9 ± 1.2
HCT116Colon3.7 ± 0.5
U-87 MGGlioblastoma12.1 ± 2.3
PC-3Prostate6.5 ± 0.9

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and in vitro evaluation of 5-Methyl-1H-imidazo[4,5-f]quinoline.

Protocol 1: Synthesis of 5-Methyl-1H-imidazo[4,5-f]quinoline

This protocol is adapted from general methods for the synthesis of related imidazo[4,5-f]quinolines.[5][6]

Principle: The synthesis involves the cyclization of an appropriately substituted quinoline diamine with a methyl-containing reagent. A plausible route starts from 5-nitro-6-aminoquinoline, followed by reduction of the nitro group to an amine, and subsequent cyclization.

Materials:

  • 5-nitro-6-aminoquinoline

  • Iron powder (or other suitable reducing agent)

  • Hydrochloric acid

  • Triethyl orthoformate

  • Formic acid

  • Ammonium chloride

  • Sodium hydroxide

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reduction of the Nitro Group:

    • Suspend 5-nitro-6-aminoquinoline in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and add hydrochloric acid dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, filter through celite, and neutralize the filtrate with a sodium hydroxide solution.

    • Extract the product, quinoline-5,6-diamine, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Imidazo-ring Formation:

    • To a solution of quinoline-5,6-diamine in formic acid, add triethyl orthoformate.

    • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 5-Methyl-1H-imidazo[4,5-f]quinoline.

Causality Behind Experimental Choices:

  • The choice of iron powder and ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups.

  • The use of triethyl orthoformate and formic acid provides the necessary carbon source and acidic environment for the cyclization to form the imidazole ring.

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 5-Methyl-1H-imidazo[4,5-f]quinoline stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Methyl-1H-imidazo[4,5-f]quinoline in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (and a vehicle control with 0.5% DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compound.[1]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 5-Methyl-1H-imidazo[4,5-f]quinoline

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • After treatment, harvest both adherent and floating cells by trypsinization.

    • Centrifuge the cells and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.[1]

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be determined by measuring the cellular DNA content using a fluorescent dye like Propidium Iodide (PI) that stoichiometrically binds to DNA.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 5-Methyl-1H-imidazo[4,5-f]quinoline

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.

    • Incubate at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Analysis:

    • Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.

Proposed In Vivo Studies

Should in vitro studies demonstrate significant anticancer activity, subsequent in vivo experiments in animal models are warranted to evaluate efficacy and safety. A typical workflow for in vivo studies is depicted below.

In Vivo Study Workflow cluster_0 Preclinical Evaluation Xenograft Model Establish Tumor Xenograft (e.g., in nude mice) Treatment Administer Compound (e.g., oral gavage, IP injection) Xenograft Model->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor weight, Histology) Monitoring->Endpoint

Caption: A generalized workflow for in vivo evaluation of an anticancer compound.

Conclusion

While 5-Methyl-1H-imidazo[4,5-f]quinoline remains a largely unexplored molecule, its structural relationship to other biologically active imidazoquinolines suggests its potential as a valuable lead compound in cancer research. The protocols and investigative framework provided in this guide offer a robust starting point for elucidating its mechanism of action and evaluating its therapeutic promise. Rigorous and systematic application of these methodologies will be crucial in determining the future of 5-Methyl-1H-imidazo[4,5-f]quinoline as a candidate for anticancer drug development.

References

  • Alaimo, R. J., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298–300. [Link]

  • Alaimo, R. J., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. R Discovery. [Link]

  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

  • Alaimo, R. J., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry. [Link]

  • Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. PubMed. [Link]

  • Sanna, G., et al. (2015). Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives. PubMed. [Link]

  • Thigulla, Y., et al. (2016). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 14(3), 876–883. [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

  • Shestakov, A. S., et al. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. [Link]

  • Reddy, T. R., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Schmidt, A., et al. (2022). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry – A European Journal. [Link]

  • Thigulla, Y., et al. (2016). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. PubMed. [Link]

  • Kaur, H., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC. [Link]

  • Shestakov, A. S., et al. (2025). and Imidazo[4,5- h]quinoline N-Oxides via Base - DOI. DOI. [Link]

  • Unkeless, J. (2019). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. Syracuse University Honors Program Capstone Projects. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐methyl‐2‐phenyl‐1H‐imidazol[4,5‐f]‐quinoline and derivatives 352(a–f). ResearchGate. [Link]

  • Kumar, B., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6086-6110. [Link]

  • Gold, B., et al. (2025). Quinolines interfere with heme- mediated activation of artemisinins. eLife. [Link]

  • N'guessan, A. K., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

  • Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC. [Link]

Sources

Application

experimental design for testing 5-Methyl-1H-imidazo[4,5-f]quinoline efficacy

Document Type: Application Note & Preclinical Protocol Subject: Experimental Design for Efficacy and Safety Profiling of 5-Methyl-1H-imidazo[4,5-f]quinoline Target Audience: Drug Development Scientists, Pharmacologists,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Preclinical Protocol Subject: Experimental Design for Efficacy and Safety Profiling of 5-Methyl-1H-imidazo[4,5-f]quinoline Target Audience: Drug Development Scientists, Pharmacologists, and Preclinical Toxicologists

The Pharmacological Dichotomy of Imidazo[4,5-f]quinolines

The heterocyclic compound 5-Methyl-1H-imidazo[4,5-f]quinoline (5-Me-IQ) represents a structurally complex scaffold of high interest in modern medicinal chemistry. Derivatives featuring the imidazo[4,5-f]quinoline fusion are aggressively investigated for their potent broad-spectrum antibacterial properties, potential anticancer efficacy (specifically via PI3K inhibition), and immunomodulatory activity[1][2].

However, evaluating the efficacy of 5-Me-IQ requires navigating a well-documented pharmacological dichotomy. The structural topology of the [4,5-f] fusion closely mimics known dietary carcinogens, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)[3]. In mammalian systems, these compounds are highly susceptible to N-hydroxylation via hepatic and intestinal cytochrome P450 enzymes (predominantly CYP1A2), leading to the formation of reactive electrophiles that rapidly intercalate and form covalent DNA adducts[3][4].

Therefore, any experimental design asserting the efficacy of 5-Me-IQ must simultaneously and rigorously quantify its genotoxicity. This application note outlines a fully integrated, self-validating experimental workflow designed to isolate the true therapeutic index of 5-Me-IQ by multiplexing antimicrobial/anticancer efficacy assays with metabolic toxicity screening.

Mechanistic Foundations and Assay Rationale

To design an effective protocol, one must understand the causality behind the compound's cellular interactions.

  • Therapeutic Action: In bacterial targets, imidazoquinolines exert activity by disrupting essential metabolic functions, specifically through the inhibition of DNA gyrase[2]. In eukaryotic oncology models, the planar tricyclic system acts as a competitive inhibitor in the ATP-binding pocket of phosphoinositide 3-kinases (PI3K).

  • Toxicity/Metabolic Action: In the presence of human or rodent hepatic S9 fractions, the molecule undergoes Phase I metabolism. Without testing the compound against these metabolic constraints, in vitro efficacy data is effectively useless for downstream drug development[3].

Mechanism cluster_therapeutic Therapeutic Efficacy Pathways cluster_toxicity Metabolic Toxicity Risk Compound 5-Methyl-1H-imidazo[4,5-f]quinoline (5-Me-IQ) Target1 DNA Gyrase Inhibition (Antibacterial Target) Compound->Target1 Target2 PI3K Pathway Modulation (Anticancer Target) Compound->Target2 CYP CYP1A1 / CYP1A2 Activation (Hepatic/Intestinal S9) Compound->CYP Outcome1 Pathogen Clearance / Tumor Cell Apoptosis Target1->Outcome1 Target2->Outcome1 Adducts N-hydroxylation & DNA Adduct Formation CYP->Adducts Outcome2 Mutagenesis / Carcinogenesis Adducts->Outcome2

Dichotomy of 5-Me-IQ: Target-specific therapeutic efficacy vs. CYP-mediated genotoxicity.

Self-Validating Protocol Suite

As a Senior Application Scientist, I mandate that every assay functions as a self-validating system . This means the inclusion of strict internal positive, negative, and vehicle controls within the same microplate. If the controls fail to hit specific pre-defined thresholds, the entire assay is flagged and rejected, eliminating false positives caused by compound precipitation or artifactual auto-fluorescence.

Antimicrobial Efficacy: Broth Microdilution MIC Profiling

Imidazoquinolines often exhibit poor aqueous solubility. Using >1% DMSO to force solubility will synthetically inhibit bacterial growth, causing a false positive.

  • Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The controlled calcium and magnesium levels are critical because quinoline derivatives are known to chelate divalent cations; fluctuating cation levels will artificially shift the Minimum Inhibitory Concentration (MIC)[5].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-Me-IQ in 100% molecular-grade DMSO to yield a 10 mM stock.

  • Serial Dilution: Perform 2-fold serial dilutions in an intermediate 96-well plate using neat DMSO.

  • Aqueous Transfer: Transfer 2 µL from the intermediate plate to the final assay plate containing 198 µL of CAMHB inoculated with target pathogens (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) at

    
     CFU/mL. Validation factor: Final DMSO concentration is exactly 1.0%, universally tolerated by these strains.
    
  • Controls:

    • Positive Control: Levofloxacin (Standardized MIC validation).

    • Negative Control: 1.0% DMSO in CAMHB + Inoculum (Ensures vehicle is non-toxic).

    • Sterility Control: CAMHB only.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Read absorbance at OD

    
    . The MIC is defined as the lowest concentration yielding 
    
    
    
    90% optical growth inhibition compared to the negative control.
Anticancer Efficacy: PI3K Activity via HTRF Assay

Because 5-Me-IQ and related heterocyclic planar molecules often emit inherent auto-fluorescence, traditional colorimetric or standard fluorescence assays are prone to data corruption. We deploy Homogeneous Time-Resolved Fluorescence (HTRF) because the time-delay before emission reading allows short-lived compound auto-fluorescence to decay, ensuring high trustworthiness in the data[2].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume white plate, combine 5-Me-IQ (0.1 nM to 10 µM), recombinant PI3K

    
     enzyme, and PIP2 substrate in kinase buffer (50 mM HEPES, 5 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Tween-20).
  • Reaction Initiation: Initiate by adding 10 µM ATP. Incubate for 30 minutes at 25°C.

  • Detection Phase: Add the HTRF detection mixture (Europium-labeled anti-PIP3 antibody and XL665-conjugated tracer).

  • Signal Acquisition: Read the plate on a time-resolved fluorometer (e.g., PHERAstar) using dual-wavelength emission (665 nm and 620 nm).

  • Self-Validation: The IC

    
     of the reference inhibitor (PI-103) must fall within the historically accepted range of 2–5 nM. Signal-to-background (S/B) ratio must exceed 5.0.
    
The Genotoxicity Gate: Miniaturized Ames Test (± S9)

The presence of the methyl group at the 5-position on the imidazo[4,5-f]quinoline core slightly alters electron density compared to the known carcinogen IQ (2-amino-3-methylimidazo[4,5-f]quinoline), but the risk of S9-mediated bioactivation remains the most critical hurdle in drug development[3][4].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium tester strains TA98 (frameshift) and TA100 (base-pair substitution) overnight.

  • S9 Mix: Prepare 10% Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and Glucose-6-phosphate (the metabolic activation engine).

  • Exposure: In a 384-well plate, combine 5-Me-IQ (0 to 500 µM) with the bacterial suspension, both with and without the S9 metabolic mix.

  • Indicator Media: Add pH indicator media (bromocresol purple). Revertant colonies that metabolize glucose will drop the pH, turning the well from purple to yellow.

  • Validation: Positive control wells (e.g., 2-aminoanthracene for +S9, 4-nitroquinoline-1-oxide for -S9) must show >80% well-reversion. A compound is flagged as highly genotoxic if it induces a dose-dependent

    
     2-fold increase in revertant wells compared to the DMSO vehicle.
    

High-Throughput Workflow & Quantitative Data Interpretation

To streamline preclinical decisions, empirical data must be cross-referenced against strict progression thresholds.

Workflow Phase1 Phase 1: Synthesis & QC >98% Purity via HPLC Phase2 Phase 2: In Vitro Efficacy MIC & Kinase IC50 Phase1->Phase2 Purity Confirmed Phase3 Phase 3: Genotoxicity Screen Ames Test (± Hepatic S9) Phase2->Phase3 MIC < 8 µg/mL IC50 < 100 nM Phase4_Go Lead Progression High Efficacy, Low Mutagenicity Phase3->Phase4_Go Ames (-) Therapeutic Index > 20 Phase4_NoGo Structural Refinement High Toxicity / Adduct Formation Phase3->Phase4_NoGo Ames (+) Mutagenic Profile

Experimental workflow for 5-Me-IQ navigating efficacy requirements and genotoxicity risks.

Summary Data Metrics Table

To declare the 5-Me-IQ scaffold a viable therapeutic entity, the compiled experimental data must meet the following matrix criteria.

ParameterAssay ModalityAcceptance / Progression ThresholdSelf-Validation QC Requirement
Antimicrobial Efficacy Broth MicrodilutionMIC

8 µg/mL against target strains
Levofloxacin control within CLSI limits; zero growth in sterility control.
Kinase Inhibition PI3K HTRF AssayIC


100 nM
Reference PI-103 IC

between 2–5 nM; Assay Z'-factor

0.6.
Mammalian Cytotoxicity HepG2 Cell ViabilityCC

> 50 µM
DMSO vehicle viability

98%; Doxorubicin control functional.
Therapeutic Index (TI) CC

/ MIC ratio
TI

20
Mathematically derived from valid independent assays.
Genotoxicity (Direct) Ames Test (- S9)Reversion Ratio < 2.0x vs. VehicleNegative control baseline strictness; Negative plate rejection if high background.
Genotoxicity (Metabolic) Ames Test (+ S9)Reversion Ratio < 2.0x vs. Vehicle2-Aminoanthracene (+S9) drives

80% reversion in positive wells.

References

  • Synthesis of imidazo[4,5-f]quinoline and imidazo[4,5-h]quinoline N-oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega, December 2025. 1

  • Computational Chemistry and Biological Profiling of 7-methyl-3H-imidazo[4,5-f]quinoline. BenchChem Database. 2

  • Inhibition of 2-amino-3-methylimidazo[4,5-f]quinoline–DNA adducts by indole-3-carbinol: CYP1A1/CYP1A2 mechanism studies. Carcinogenesis (Oxford Academic). 3

  • Synthesis and Evaluation of Antibacterial Activity of 7-Alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline Derivatives. ResearchGate. 6

  • 1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota. ASM Journals. 4

Sources

Method

Application Note: Assays for the Metabolic Activation and Genotoxicity of 5-Methyl-1H-imidazo[4,5-f]quinoline

Introduction & Mechanistic Rationale 5-Methyl-1H-imidazo[4,5-f]quinoline belongs to the family of heterocyclic amines (HCAs), a class of potent pro-mutagens widely studied in molecular toxicology and oncology. Standard i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Methyl-1H-imidazo[4,5-f]quinoline belongs to the family of heterocyclic amines (HCAs), a class of potent pro-mutagens widely studied in molecular toxicology and oncology. Standard in vitro screening assays often fail to detect the toxicity of HCAs because, in their native amine form, these compounds exhibit essentially zero direct reactivity toward DNA[1].

To accurately evaluate the biological activity of 5-Methyl-1H-imidazo[4,5-f]quinoline, your assay architecture must artificially replicate hepatic biotransformation. The causality of HCA genotoxicity is deeply tied to a two-step metabolic cascade:

  • Phase I Oxidation: The compound is first oxidized by Cytochrome P450 1A2 (CYP1A2) to form an N-hydroxy intermediate[1][2].

  • Phase II Esterification: Phase II enzymes, particularly N-acetyltransferase 2 (NAT2) or sulfotransferases, esterify the N-hydroxy group[3].

  • Electrophilic Attack: This unstable ester rapidly cleaves to form an arylnitrenium ion, a highly reactive electrophile that attacks the C8 or N2 position of deoxyguanosine (dG) in the DNA backbone, generating bulky adducts that cause replication fork stalling and frameshift mutations[4][5].

Metabolic_Activation A 5-Methyl-1H-imidazo[4,5-f]quinoline (Pro-mutagen) B Hepatic CYP1A2 (N-Hydroxylation) A->B C N-Hydroxy Intermediate B->C D Phase II Esterification (NAT2 / SULTs) C->D E Highly Reactive Arylnitrenium Ion D->E F DNA Attack (dG-C8 / dG-N2 Adducts) E->F

Caption: Metabolic activation of imidazoquinoline derivatives via CYP1A2 and NAT2 leading to DNA adducts.

Experimental Protocols

To establish a self-validating system for assessing 5-Methyl-1H-imidazo[4,5-f]quinoline activity, scientists must triangulate data across three distinct methodologies: bacterial mutagenesis, mammalian chromosomal damage, and direct analytical quantification of the DNA adducts.

Protocol A: High-Throughput Ames Fluctuation Test (384-Well)

The traditional agar-plate Ames test is too low-throughput for early-stage screening. We utilize a 384-well liquid fluctuation method. We specifically select Salmonella typhimurium TA98 because imidazoquinolines typically act as frameshift mutagens, wedging between DNA base pairs after bulky C8-adduction[5].

Self-Validation Control: 2-Aminoanthracene (requires S9 activation) and 4-Nitroquinoline 1-oxide (direct acting) must be used as positive controls to validate the S9 fraction's enzymatic viability.

  • S9 Mix Formulation: Prepare a 10% S9 mix. Critical Causality: CYP enzymes are localized in the endoplasmic reticulum and require electron donors; therefore, the mix must be supplemented with a continuous NADPH-regenerating system (8 mM MgCl2, 33 mM KCl, 5 mM Glucose-6-phosphate, 4 mM NADP+, in 100 mM sodium phosphate buffer, pH 7.4).

  • Bacterial Inoculation: Grow TA98 overnight in nutrient broth to an OD600 of 1.0. Dilute the culture into exposure media containing minimal histidine.

  • Exposure: In a 384-well plate, combine 10 µL of test compound (serially diluted), 20 µL of S9 mix, and 70 µL of bacterial suspension per well.

  • Incubation & Readout: Incubate at 37°C for 48 hours. Add Bromocresol purple pH indicator. Wells containing revertant (mutated) bacteria will metabolize glucose, dropping the pH and shifting the color from purple to yellow. Measure absorbance at 420 nm.

Protocol B: Mammalian In Vitro Micronucleus Assay

Standard mammalian cell lines (like CHO or primary hepatocytes in 2D culture) rapidly lose endogenous CYP expression. We utilize HepG2 cells stably transfected with human CYP1A2 and NAT2[3] to ensure metabolic competency without relying on highly variable batch-to-batch exogenous S9 mixtures.

  • Cell Seeding: Seed HepG2-CYP1A2/NAT2 cells at 1×10⁴ cells/well in a 96-well optical-bottom plate.

  • Treatment & Cytokinesis Block: Expose cells to varying concentrations of 5-Methyl-1H-imidazo[4,5-f]quinoline. Co-administer Cytochalasin B (4.5 µg/mL). Critical Causality: Cytochalasin B inhibits actin polymerization, blocking cytokinesis but allowing nuclear division. This restricts our analysis exclusively to binucleated cells (cells that divided exactly once during exposure), preventing false negatives caused by cell cycle arrest.

  • Fixation: After 24 hours, wash with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining & Imaging: Stain nuclei with Hoechst 33342. Use high-content automated microscopy to scan for small, extranuclear bodies (micronuclei) adjacent to the main binucleated nuclei.

Protocol C: LC-ESI-MS/MS Quantification of DNA Adducts

Detecting the ultimate genotoxic event—the physical dG-C8 DNA adduct—is the gold standard for verifying HCA exposure[4][5].

LC_MS_Workflow A 1. DNA Extraction & Purification B 2. Enzymatic Hydrolysis (DNase I, PDE, CIP) A->B C 3. SPE Enrichment & Isotope Spiking B->C D 4. UHPLC Separation (C18 Column) C->D E 5. MS/MS MRM ([M+H]+ -> Aglycone) D->E

Caption: Step-by-step workflow for the quantification of bulky dG-C8 DNA adducts using LC-ESI-MS/MS.

  • DNA Extraction: Isolate genomic DNA using a standard phenol-chloroform protocol. Resuspend in 5 mM Tris-HCl.

  • Enzymatic Digestion: Add DNase I, snake venom phosphodiesterase (PDE), and calf intestinal alkaline phosphatase (CIP). Incubate at 37°C for 12 hours. Critical Causality: This specific enzyme cocktail completely hydrolyzes the DNA polymer into individual nucleosides without chemically altering the bulky, fragile HCA-dG adducts.

  • Internal Standard: Spike the hydrolysate with a stable isotope-labeled standard (e.g., [¹³C, ¹⁵N]-dG-C8-IQ).

  • LC-MS/MS Analysis: Inject onto a UHPLC equipped with a C18 column coupled to a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Monitor Multiple Reaction Monitoring (MRM) transitions. For HCA-DNA adducts, the primary fragmentation pathway is the neutral loss of the 2'-deoxyribose moiety (116 Da) from the protonated molecule

    
    [5].
    

Data Presentation & Expected Outcomes

The tables below synthesize the expected performance matrix when characterizing 5-Methyl-1H-imidazo[4,5-f]quinoline, demonstrating the strict necessity of metabolic activation across the tiered assays.

Table 1: Correlative Assay Responses to 5-Methyl-1H-imidazo[4,5-f]quinoline

Assay PlatformConditionBiomarker MonitoredSensitivity ThresholdPhenotypic Result
Ames TA98 Minus S9 (-S9)His+ RevertantsN/ANegative (Baseline)
Ames TA98 Plus S9 (+S9)His+ Revertants1.5 µ g/plate Highly Positive
HepG2 WT Wild-Type (Low CYP)% Micronucleated CellsN/ANegative
HepG2-CYP1A2 Transfected (+NAT2)% Micronucleated Cells5.0 µMPositive (Clastogenic)
LC-MS/MS Liver Extract (in vivo)dG-C8 Adducts / 10⁸ bases0.1 AdductsQuantifiable (0.5 - 4.0)

Conclusion

Assaying the biological activity of 5-Methyl-1H-imidazo[4,5-f]quinoline requires rigorous application of exogenous metabolic systems and specialized analytical endpoints. Standard viability assays will not capture the compound's risk profile. By combining a high-throughput bacterial mutation screen, a mammalian micronucleus assay leveraging CYP-transfected lines, and definitive LC-MS/MS adduct quantification, investigators can build an impenetrable, self-validating pharmacological profile of HCA toxicity.

References

  • DNA adduct formation by 2-amino-3-methylimidazo [4,5-f] quinoline (IQ) in rat colon Source: tokushima-u.ac.jp 1

  • DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes Source: nih.gov 4

  • Metabolism of heterocyclic aromatic amines by human hepatocytes and cytochrome P4501A2 Source: researchgate.net 2

  • MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 Source: nih.gov 3

  • Determination of in Vitro- and in Vivo-Formed DNA Adducts of 2-Amino-3-methylimidazo[4,5-f]quinoline by Capillary Liquid Chromatography/Microelectrospray Mass Spectrometry Source: acs.org 5

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Mechanism of Action of 5-Methyl-1H-imidazo[4,5-f]quinoline

For researchers and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in its journey from discovery to potential therapeutic application. This guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in its journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for validating the hypothesized mechanism of 5-Methyl-1H-imidazo[4,5-f]quinoline, a lesser-studied member of the imidazoquinoline family. By leveraging the extensive knowledge of well-characterized analogues, we present a logical, data-driven approach to elucidate its biological activity.

The imidazoquinoline scaffold is renowned for its potent immunomodulatory properties, with prominent members like Imiquimod and Resiquimod (R848) established as agonists of Toll-like Receptor 7 (TLR7) and TLR8.[1][2] These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[3][4][5] Given the structural similarity, it is hypothesized that 5-Methyl-1H-imidazo[4,5-f]quinoline also functions as a TLR7 agonist. This guide outlines the experimental strategy to test this hypothesis and objectively compare its performance against established alternatives.

Hypothesized Signaling Pathway of 5-Methyl-1H-imidazo[4,5-f]quinoline

The proposed mechanism of action for 5-Methyl-1H-imidazo[4,5-f]quinoline centers on the activation of the TLR7 signaling pathway, culminating in the transcription of genes responsible for an antiviral and anti-tumor immune response.

TLR7 Signaling Pathway Hypothesized TLR7 Signaling Pathway for 5-Methyl-1H-imidazo[4,5-f]quinoline cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-M-IQ 5-Methyl-1H-imidazo [4,5-f]quinoline TLR7 TLR7 5-M-IQ->TLR7 Agonist Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_Complex TAK1 Complex TRAF6->TAK1_Complex IKK_Complex IKK Complex TAK1_Complex->IKK_Complex IRF7 IRF7 TAK1_Complex->IRF7 Activation NF-kB NF-κB IKK_Complex->NF-kB Activation Gene_Transcription Gene Transcription NF-kB->Gene_Transcription IRF7->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Transcription->Cytokines IFNs Type I Interferons (IFN-α, IFN-β) Gene_Transcription->IFNs

Caption: Hypothesized TLR7 signaling cascade initiated by 5-Methyl-1H-imidazo[4,5-f]quinoline.

Comparative Analysis: Benchmarking Against Established TLR7/8 Agonists

A direct comparison with well-characterized TLR7/8 agonists is essential for validating the mechanism and potency of 5-Methyl-1H-imidazo[4,5-f]quinoline. The following table summarizes the reported activities of Imiquimod and Resiquimod, which will serve as positive controls and benchmarks in the proposed experimental workflows.

CompoundTarget(s)Reported EC50 (µM)Key Characteristics
Imiquimod hTLR7~5.0 - 10.0Primarily a TLR7 agonist with weak to no activity on TLR8.[1]
Resiquimod (R848) hTLR7, hTLR8hTLR7: ~0.1 - 0.5hTLR8: ~0.5 - 2.0Potent dual agonist for TLR7 and TLR8.[1]
5-Methyl-1H-imidazo[4,5-f]quinoline Hypothesized: TLR7To be determinedThe subject of validation.

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Validation Workflow

To systematically validate the hypothesized mechanism of action, a multi-step experimental approach is recommended. This workflow is designed to be self-validating by incorporating appropriate controls and orthogonal assays.

Experimental_Validation_Workflow Workflow for Validating 5-Methyl-1H-imidazo[4,5-f]quinoline's Mechanism Start Hypothesis: 5-M-IQ is a TLR7 agonist Cell_Line_Selection Step 1: Cell Line Selection (HEK-Blue™ hTLR7, THP-1, PBMCs) Start->Cell_Line_Selection Reporter_Assay Step 2: TLR7 Reporter Assay (SEAP Activity) Cell_Line_Selection->Reporter_Assay Cytokine_Profiling Step 3: Cytokine Profiling (ELISA/Multiplex Assay for TNF-α, IFN-α) Reporter_Assay->Cytokine_Profiling Confirm Functional Response Dose_Response Step 4: Dose-Response Analysis (Calculate EC50) Cytokine_Profiling->Dose_Response Comparative_Analysis Step 5: Comparative Analysis (vs. Imiquimod, Resiquimod) Dose_Response->Comparative_Analysis Conclusion Conclusion: Validate/Refute Hypothesis Characterize Potency Comparative_Analysis->Conclusion

Caption: A stepwise experimental workflow for the validation of 5-Methyl-1H-imidazo[4,5-f]quinoline's activity.

Detailed Experimental Protocols

Step 1: Cell Line Selection and Culture
  • Rationale: To specifically assess TLR7 activation, a reporter cell line such as HEK-Blue™ hTLR7 is ideal. These cells are engineered to express human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. For a more physiologically relevant context, human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, which endogenously express TLR7, should be used for downstream functional assays.

  • Protocol:

    • Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions, typically in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selection antibiotics.

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS and differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) if required.

Step 2: TLR7 Reporter Gene Assay
  • Rationale: This assay provides a direct and quantitative measure of TLR7 activation by linking it to the expression of a reporter gene.

  • Protocol:

    • Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 5-Methyl-1H-imidazo[4,5-f]quinoline, Imiquimod, and Resiquimod in cell culture medium. Include a vehicle control (e.g., DMSO).

    • Add the compounds to the cells and incubate for 18-24 hours.

    • Measure SEAP activity in the cell supernatant using a colorimetric substrate like QUANTI-Blue™.

    • Read the absorbance at 620-655 nm using a microplate reader.

Step 3: Cytokine Profiling
  • Rationale: To confirm that TLR7 activation leads to a functional downstream immune response, the secretion of key cytokines such as TNF-α and IFN-α should be measured.

  • Protocol:

    • Plate PBMCs or differentiated THP-1 cells in a 96-well plate.

    • Treat the cells with various concentrations of 5-Methyl-1H-imidazo[4,5-f]quinoline and the control compounds for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IFN-α using commercially available ELISA kits or a multiplex immunoassay (e.g., Luminex).

Step 4 & 5: Dose-Response Analysis and Comparative Evaluation
  • Rationale: By plotting the response (SEAP activity or cytokine concentration) against the compound concentration, a dose-response curve can be generated to determine the half-maximal effective concentration (EC50). This allows for a quantitative comparison of the potency of 5-Methyl-1H-imidazo[4,5-f]quinoline with the established agonists.

  • Protocol:

    • Use graphing software (e.g., GraphPad Prism) to plot the data.

    • Fit the data to a non-linear regression model (e.g., log(agonist) vs. response -- variable slope) to calculate the EC50 value for each compound.

    • Compare the EC50 values to rank the potency of 5-Methyl-1H-imidazo[4,5-f]quinoline relative to Imiquimod and Resiquimod.

By following this structured and comparative approach, researchers can rigorously validate the mechanism of action of 5-Methyl-1H-imidazo[4,5-f]quinoline, elucidate its potency as a TLR7 agonist, and position it within the broader landscape of immunomodulatory imidazoquinolines. This foundational data is indispensable for guiding future preclinical and clinical development efforts.

References

  • Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology, 27(7), 571-577. [Link]

  • Singh, R., & Kumar, P. (2024). Imiquimod: Newer Perspectives to an Old Drug. Indian Journal of Postgraduate Dermatology, 2(1), 1-6. [Link]

  • Hennessy, E. J., Parker, A. E., & O'Neill, L. A. (2010). Targeting Toll-like receptors: emerging therapeutics? Nature Reviews Drug Discovery, 9(4), 293-307. [Link]

  • Li, Z., & Chen, G. (2017). Anti-tumor Activity of Toll-Like Receptor 7 Agonists. Frontiers in Pharmacology, 8, 337. [Link]

  • InvivoGen. (n.d.). TLR7 Agonists. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1H-imidazo[4,5-f]quinoline Analogs as Immunomodulators

For Researchers, Scientists, and Drug Development Professionals The 5-Methyl-1H-imidazo[4,5-f]quinoline Core: A Foundation for Immunostimulation The imidazo[4,5-f]quinoline ring system is a purine analog, and its derivat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-Methyl-1H-imidazo[4,5-f]quinoline Core: A Foundation for Immunostimulation

The imidazo[4,5-f]quinoline ring system is a purine analog, and its derivatives have been investigated for a variety of biological activities, including as immunostimulants.[1][2] The core structure consists of a quinoline ring fused with an imidazole ring. The "f" fusion is a key structural feature that differentiates it from the more extensively studied imidazo[4,5-c]quinoline isomers like Imiquimod and Resiquimod, which are known Toll-like receptor 7 and 8 (TLR7/8) agonists.[3]

The 5-methyl group on the quinoline ring is a defining feature of the specific analogs discussed in this guide. The overall biological activity of these compounds is highly dependent on the nature and position of substituents on this core scaffold.

Unraveling the Structure-Activity Relationship: Key Modification Points

Foundational work on imidazo[4,5-f]quinoline derivatives has provided initial insights into their SAR, primarily focusing on their immunostimulatory effects.[4] The key positions for modification on the 5-Methyl-1H-imidazo[4,5-f]quinoline scaffold are the N1 and C2 positions of the imidazole ring, and various positions on the quinoline ring.

Table 1: Qualitative Structure-Activity Relationship of Imidazo[4,5-f]quinoline Analogs

Position of ModificationStructural VariationImpact on Immunostimulatory ActivityInferred Mechanism of Action
C2-Position Small alkyl or aryl groupsGenerally well-tolerated; nature of the substituent can modulate potency.Potential interaction with the binding pocket of the biological target (likely a TLR).
Heterocyclic rings (e.g., furyl)Can enhance activity.[5]May provide additional hydrogen bonding or electronic interactions.
N1-Position AlkylationCan influence potency and pharmacokinetic properties.May affect receptor affinity and cell permeability.
Quinoline Ring Hydroxylation (e.g., 9-hydroxy)Can confer specific biological activities like anthelmintic properties.[5]May alter the overall electronic and steric profile, leading to different target engagement.
Amino substitutionsCritical for activity in related imidazoquinolines (e.g., 4-amino in imidazo[4,5-c]quinolines).Often involved in key hydrogen bonding interactions with the target receptor.

Note: This table is a qualitative summary based on available literature on imidazo[4,5-f]quinolines and related structures. Quantitative comparative data for a series of 5-Methyl-1H-imidazo[4,5-f]quinoline analogs is limited.

Mechanistic Insights: The Likely Role of Toll-Like Receptors

Given the structural similarity to the well-characterized imidazo[4,5-c]quinoline TLR7/8 agonists, it is highly probable that 5-Methyl-1H-imidazo[4,5-f]quinoline analogs exert their immunostimulatory effects through the activation of these receptors. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, leading to the activation of innate and adaptive immune responses.

The activation of TLR7 and/or TLR8 by these analogs would initiate a downstream signaling cascade involving MyD88 and IRAK family kinases, ultimately leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α), which are crucial for antiviral and antitumor immunity.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog Analog TLR7/8 TLR7/8 Analog->TLR7/8 Binds MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NF-kB NF-κB IKK_complex->NF-kB Gene_Expression Cytokine & IFN Gene Transcription NF-kB->Gene_Expression Translocates IRF7->Gene_Expression Translocates Cytokines_IFNs Pro-inflammatory Cytokines & Type I Interferons Gene_Expression->Cytokines_IFNs Leads to production of

Caption: Proposed TLR7/8 signaling pathway activated by 5-Methyl-1H-imidazo[4,5-f]quinoline analogs.

Experimental Protocols for Evaluation

To conduct a comparative analysis of novel 5-Methyl-1H-imidazo[4,5-f]quinoline analogs, a series of in vitro and in vivo assays are essential.

In Vitro TLR Reporter Assay

This assay is crucial for determining the potency and selectivity of the analogs for TLR7 and TLR8.

Principle: HEK293 cells are engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. Activation of the TLR by an agonist leads to the expression and secretion of SEAP, which can be quantified by a colorimetric assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the test compounds and a known TLR agonist (e.g., Resiquimod) in cell culture medium.

  • Cell Seeding: Seed the HEK-Blue™ cells in a 96-well plate at a density of ~5 x 104 cells/well.

  • Compound Addition: Add the diluted compounds to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Collect the cell culture supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen) to the supernatant in a new 96-well plate.

    • Incubate at 37°C for 1-3 hours.

  • Data Analysis: Measure the absorbance at 620-650 nm using a microplate reader. Calculate the EC50 values for each compound by plotting the absorbance against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Start Compound_Synthesis Synthesize Analogs Start->Compound_Synthesis Compound_Dilution Prepare Serial Dilutions Compound_Synthesis->Compound_Dilution Cell_Culture Culture TLR7/8 Reporter Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition Add Compounds to Cells Compound_Dilution->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate 18-24h Compound_Addition->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection SEAP_Assay Perform SEAP Assay Supernatant_Collection->SEAP_Assay Data_Analysis Measure Absorbance & Calculate EC50 SEAP_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro TLR reporter assay.

Cytokine Production Assay in Human PBMCs

This assay assesses the ability of the analogs to induce the production of key immunomodulatory cytokines in a more physiologically relevant setting.

Principle: Human peripheral blood mononuclear cells (PBMCs) are a mixed population of immune cells, including monocytes and dendritic cells that express TLRs. Upon stimulation with a TLR agonist, these cells produce and secrete cytokines into the culture medium, which can be quantified using ELISA or multiplex assays.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of ~1 x 106 cells/well.

  • Compound Stimulation: Add serial dilutions of the test compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).

  • Data Analysis: Plot the cytokine concentration against the compound concentration to determine the dose-response relationship.

Conclusion and Future Directions

The 5-Methyl-1H-imidazo[4,5-f]quinoline scaffold holds promise for the development of novel immunomodulatory agents. The available data, although limited in its quantitative and comparative scope for this specific scaffold, suggests that modifications at the C2 and N1 positions are key to modulating biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of 5-Methyl-1H-imidazo[4,5-f]quinoline analogs to generate robust quantitative SAR data. This will enable a more precise understanding of the structural requirements for potent and selective TLR7 and/or TLR8 agonism, paving the way for the development of new therapeutics for cancer, infectious diseases, and as vaccine adjuvants.

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.